molecular formula C13H26O3 B041488 3-Hydroxytridecanoic acid CAS No. 32602-69-0

3-Hydroxytridecanoic acid

Cat. No. B041488
CAS RN: 32602-69-0
M. Wt: 230.34 g/mol
InChI Key: CWSNHZHHWHLJIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of hydroxy fatty acids like 3-Hydroxytetradecanoic acid involves multi-step reactions starting from simpler molecules. For example, 3-Hydroxytetradecanoic acid was synthesized from epichlorohydrin, showcasing a five-step reaction that includes the use of Grignard reagents and the intermediate 1-chloro-2-hydroxytridecane reacting with sodium cyanide to avoid generating hydrocyanic acid (Yang Lirong, 2007).

Molecular Structure Analysis

Molecular structure analysis of hydroxy fatty acids is crucial for understanding their chemical behavior and potential applications. Studies often involve characterizing the stereochemistry and configuring these compounds, essential for their biological activity and industrial application. Research on cis- and trans-3-hydroxypipecolic acids provides an example of determining the structure of hydroxy acids, although it focuses on a cyclic alpha-amino acid (Ningning Liang, A. Datta, 2005).

Chemical Reactions and Properties

Hydroxy fatty acids undergo various chemical reactions, highlighting their reactivity and potential for modification. For instance, the production of 3-Hydroxydecanoic acid (3HD) in Escherichia coli involved the mobilization of the (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase, illustrating the biochemical pathways these acids can partake in (Zhong Zheng et al., 2004).

Physical Properties Analysis

The physical properties of hydroxy fatty acids, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. For example, the isolation and characterization of nonesterified 3-Hydroxy acids in milk, which range in chain length, highlight the diversity in physical properties based on structural differences (O. W. Parks, 1977).

Chemical Properties Analysis

The chemical properties, including acidity, reactivity with other chemical agents, and participation in biochemical pathways, are key to understanding the functionality of hydroxy fatty acids. The production of medium-chain-length 3HA by β-oxidation in Pseudomonas entomophila, for example, sheds light on the metabolic pathways and the chemical nature of these substances (Ahleum Chung et al., 2013).

Scientific Research Applications

  • Synthetic Biology and Biotechnology : It is used in the orthogonal gene expression control in Escherichia coli and Cupriavidus necator, which offers potential for synthetic biology and biotechnology applications, utilizing systems from Pseudomonas putida (Hanko, Minton, & Malys, 2017).

  • Biological Production Optimization : The metabolic optimization in Klebsiella pneumoniae for the production of 3-Hydroxypropionic acid (3-HP) from glycerol shows promise for sustainable and environmentally friendly production of industrially important chemicals and biodegradable polymers (Li, Wang, Ge, & Tian, 2016).

  • Neuropathology and Biochemical Research : Long-chain 3-hydroxy fatty acids, including 3-Hydroxytridecanoic acid, can disrupt brain energy homeostasis and are associated with neuropathology in certain metabolic deficiencies (Tonin et al., 2010).

  • Industrial Applications : The enzymatic synthesis of 3-hydroxypropionic acid using recombinant Escherichia coli cells offers a potential industrial application for high productivity and titer synthesis (Yu et al., 2016).

  • Microbial Production and Engineering : Advances in microbial production and engineering strategies have been made towards the efficient and viable bioprocess for producing 3-hydroxyvaleric acid, highlighting the commercial viability of bio-based production methods (Wu et al., 2007).

properties

IUPAC Name

3-hydroxytridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSNHZHHWHLJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954328
Record name 3-Hydroxytridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxytridecanoic acid

CAS RN

32602-69-0
Record name Tridecanoic acid, 3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxytridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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